molecular formula C25H29NO4 B1245198 5'-O-Desmethylancistrocline

5'-O-Desmethylancistrocline

Cat. No.: B1245198
M. Wt: 407.5 g/mol
InChI Key: RYURKGJPUKJSGC-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Desmethylancistrocline is a demethylated derivative of ancistrocline, a natural isoquinoline alkaloid. Structural analogs and synthetic pathways described in the evidence (e.g., Scheme 2 in ) suggest that modifications to ester and amide groups are critical for bioactivity optimization .

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1R,3S)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-10-20(29-5)24-16(8-7-9-18(24)27)22(13)25-17-11-14(2)26(4)15(3)23(17)21(30-6)12-19(25)28/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15+/m0/s1

InChI Key

RYURKGJPUKJSGC-LSDHHAIUSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1C)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O

Synonyms

5'-O-demethylancistrocline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Demethylated Alkaloids

5-O-Desmethylomeprazole () serves as a key structural analog. Both compounds share demethylation at analogous positions (5-O vs. 5'-O), but their pharmacological roles differ significantly. Omeprazole derivatives are proton pump inhibitors used for acid reflux, whereas ancistrocline analogs target parasitic enzymes. Demethylation in 5-O-Desmethylomeprazole reduces metabolic inactivation, extending its half-life . By analogy, 5'-O-Desmethylancistrocline may exhibit improved bioavailability compared to methylated ancistrocline, though direct evidence is lacking.

Isoquinoline Alkaloid Derivatives

Compounds like Methylsalsolinol-N () share the isoquinoline backbone but differ in substituents. Methylsalsolinol-N is neuroactive, targeting dopamine receptors, whereas ancistrocline derivatives are antiparasitic. The absence of a methyl group in 5'-O-Desmethylancistrocline may reduce steric hindrance, enhancing binding to parasitic enzymes like cysteine proteases .

Key Research Findings and Hypotheses

  • Bioactivity : Ancistrocline analogs inhibit Plasmodium falciparum (malaria parasite) growth. Demethylation may enhance this by increasing compound accessibility to parasitic targets .
  • Therapeutic Potential: lists antiparasitic and antiviral drug classes, aligning with hypothesized applications for 5'-O-Desmethylancistrocline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-Desmethylancistrocline
Reactant of Route 2
5'-O-Desmethylancistrocline

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